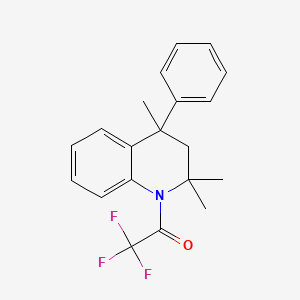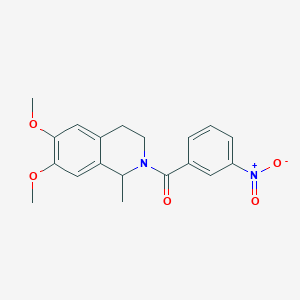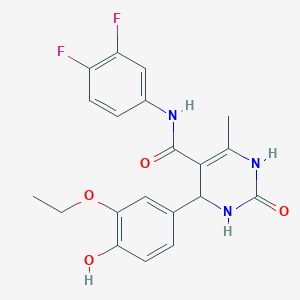![molecular formula C27H31N3O6S2 B11627014 2-(N-Phenyl4-ethoxybenzenesulfonamido)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B11627014.png)
2-(N-Phenyl4-ethoxybenzenesulfonamido)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-Phényl4-éthoxybenzènesulfonamido)-N-[4-(pipéridine-1-sulfonyl)phényl]acétamide est un composé organique complexe présentant des applications potentielles dans divers domaines, notamment la chimie, la biologie, la médecine et l'industrie. Ce composé se caractérise par sa structure unique, qui comprend des groupes phényle, éthoxybenzènesulfonamido, pipéridine-1-sulfonyl et acétamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(N-Phényl4-éthoxybenzènesulfonamido)-N-[4-(pipéridine-1-sulfonyl)phényl]acétamide implique généralement plusieurs étapes, notamment la formation de composés intermédiaires. Le processus peut impliquer des réactions telles que la sulfonation, l'amination et l'acylation. Des conditions de réaction spécifiques, telles que la température, la pression et l'utilisation de catalyseurs, sont cruciales pour obtenir des rendements et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer la rentabilité et la possibilité de mise à l'échelle. Des techniques telles que les réacteurs à écoulement continu et la synthèse automatisée peuvent être utilisées pour améliorer l'efficacité et la reproductibilité.
Analyse Des Réactions Chimiques
Types de réactions
2-(N-Phényl4-éthoxybenzènesulfonamido)-N-[4-(pipéridine-1-sulfonyl)phényl]acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut impliquer l'utilisation d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent être utilisés pour réduire des groupes fonctionnels spécifiques.
Substitution : Des réactions de substitution nucléophile ou électrophile peuvent se produire, en fonction des conditions de réaction et des réactifs utilisés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les acides, les bases, les solvants et les catalyseurs. Les conditions de réaction telles que la température, le pH et le choix du solvant jouent un rôle important dans la détermination du résultat de la réaction.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent de la voie de réaction spécifique et des conditions. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools.
Applications de la recherche scientifique
2-(N-Phényl4-éthoxybenzènesulfonamido)-N-[4-(pipéridine-1-sulfonyl)phényl]acétamide a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme réactif ou intermédiaire en synthèse organique.
Médecine : Étudié pour ses effets thérapeutiques potentiels et comme composé de tête dans le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action du 2-(N-Phényl4-éthoxybenzènesulfonamido)-N-[4-(pipéridine-1-sulfonyl)phényl]acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Ces interactions peuvent inclure la liaison à des enzymes, des récepteurs ou d'autres biomolécules, entraînant des modifications des processus cellulaires et des fonctions. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
2-(N-Phenyl4-ethoxybenzenesulfonamido)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(N-Phenyl4-ethoxybenzenesulfonamido)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires au 2-(N-Phényl4-éthoxybenzènesulfonamido)-N-[4-(pipéridine-1-sulfonyl)phényl]acétamide comprennent d'autres sulfonamides, acétamides et dérivés de la pipéridine. Parmi les exemples, citons :
Sulfanilamide : Un sulfonamide simple aux propriétés antibactériennes.
Acétaminophène : Un dérivé de l'acétamide utilisé comme analgésique et antipyrétique.
Pipéridine : Une structure de base que l'on trouve dans de nombreux produits pharmaceutiques et produits naturels.
Unicité
L'unicité du 2-(N-Phényl4-éthoxybenzènesulfonamido)-N-[4-(pipéridine-1-sulfonyl)phényl]acétamide réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Cette structure unique permet des applications diverses et des avantages potentiels par rapport aux composés similaires dans des contextes spécifiques.
Propriétés
Formule moléculaire |
C27H31N3O6S2 |
|---|---|
Poids moléculaire |
557.7 g/mol |
Nom IUPAC |
2-(N-(4-ethoxyphenyl)sulfonylanilino)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C27H31N3O6S2/c1-2-36-24-13-17-26(18-14-24)38(34,35)30(23-9-5-3-6-10-23)21-27(31)28-22-11-15-25(16-12-22)37(32,33)29-19-7-4-8-20-29/h3,5-6,9-18H,2,4,7-8,19-21H2,1H3,(H,28,31) |
Clé InChI |
AEWFXPJFBYPRCK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B11626948.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11626952.png)
![diallyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11626956.png)
![4-(2-fluorophenyl)-3-(4-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11626958.png)

![(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B11626973.png)
![Ethyl 6-[4-(benzyloxy)phenyl]-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate](/img/structure/B11626974.png)

![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11626983.png)
![2-(4-chlorophenyl)-3-(3-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}propyl)quinazolin-4(3H)-one](/img/structure/B11626991.png)
![Ethyl 7-[4-(benzyloxy)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11626992.png)
![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11627007.png)
